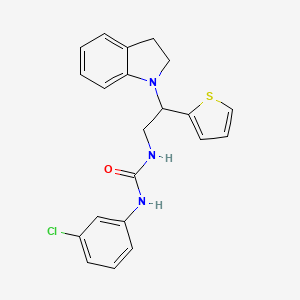

1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea

Description

1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is a urea-based small molecule featuring a 3-chlorophenyl group and a hybrid heterocyclic substituent comprising indoline and thiophene moieties. Urea derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and interactions with biological targets. Its synthesis likely follows established urea-forming reactions, such as coupling isocyanates with amines, as seen in related compounds .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3OS/c22-16-6-3-7-17(13-16)24-21(26)23-14-19(20-9-4-12-27-20)25-11-10-15-5-1-2-8-18(15)25/h1-9,12-13,19H,10-11,14H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGNRGJDNPALDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common approach might include:

Formation of the Urea Core: Reacting an isocyanate with an amine to form the urea linkage.

Substitution Reactions: Introducing the chlorophenyl, indolinyl, and thiophenyl groups through nucleophilic substitution or coupling reactions.

Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

Batch or Continuous Flow Processes: Depending on the desired scale of production.

Catalysts and Reagents: Use of specific catalysts to improve yield and selectivity.

Safety and Environmental Considerations: Ensuring that the process is safe and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: Potentially forming oxidized derivatives.

Reduction: Reducing functional groups to simpler forms.

Substitution: Replacing one functional group with another under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dechlorinated or deoxygenated products.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea may have various applications in scientific research, including:

Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and potential biological activity.

Materials Science: Use in the development of new materials with unique electronic or optical properties.

Biological Studies: Investigating its effects on biological systems, including potential antimicrobial or anticancer activities.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms might include:

Binding to Enzymes or Receptors: Modulating their activity.

Interference with Cellular Pathways: Affecting processes such as cell division or apoptosis.

Comparison with Similar Compounds

Target Compound vs. 1-(3-Chlorophenyl)-3-(5-(2-((7-fluoroquinazolin-4-yl)amino)-ethyl)thiazol-2-yl)urea (Compound 13, )

- Structural Differences : Compound 13 replaces the indoline-thiophene group with a thiazole-linked fluoroquinazolinyl moiety.

- Pharmacokinetics : The fluoroquinazolinyl group in Compound 13 may enhance metabolic stability compared to the target compound’s thiophene-indoline system, which could be more prone to oxidation .

Target Compound vs. 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (Compound 7n, )

- Structural Differences : Compound 7n incorporates a trifluoromethyl group and a pyridinylmethylthio-phenyl chain, increasing hydrophobicity and electron-withdrawing effects.

- Implications : The trifluoromethyl group in Compound 7n likely enhances binding affinity to hydrophobic pockets in target proteins, whereas the target compound’s indoline-thiophene system may favor π-π stacking interactions .

Urea Derivatives with Antiangiogenic Activity

Target Compound vs. 1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea (Compound T.2, )

- Structural Differences : Compound T.2 substitutes the indoline-thiophene group with a triazole-methoxybenzyl chain.

- The target compound’s indoline moiety may instead modulate immunomodulatory pathways (e.g., PD-L1 inhibition), though direct evidence is lacking .

Thiadiazole-Containing Analogues

Target Compound vs. 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea ()

- Structural Differences : This analogue replaces the indoline-thiophene-ethyl chain with a thiadiazole ring and 2-methoxyphenyl group.

- Physicochemical Properties : The thiadiazole ring enhances rigidity and metabolic stability compared to the target compound’s flexible ethyl linker. The 2-methoxyphenyl group may reduce solubility due to increased hydrophobicity .

Crystallographic and Conformational Comparisons

Biological Activity

1-(3-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of urea derivatives, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula : C21H20ClN3OS

- Molecular Weight : 397.9 g/mol

- CAS Number : 898417-11-3

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Inhibition of Tumor Growth : The compound exhibits significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression at the G2/M phase .

- Targeting Enzymatic Pathways : Research indicates that this compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation, similar to other indole derivatives which have shown promising results in oncology .

Antiproliferative Effects

Several studies have documented the antiproliferative effects of this compound:

These values indicate that the compound has a potent inhibitory effect on cell growth, comparable to established chemotherapeutic agents.

Case Studies

A notable study conducted on the compound's efficacy involved its administration in vitro and in vivo models:

- In Vitro Studies : The compound was tested against various cancer cell lines, demonstrating a dose-dependent response in inhibiting cell viability.

- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups, suggesting its potential as an effective anticancer agent.

Toxicity Profile

While the compound exhibits promising biological activity, it is crucial to evaluate its toxicity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.